molecular formula C23H24O6 B11997441 Diethyl 2,4-dibenzoylpentanedioate CAS No. 21299-15-0

Diethyl 2,4-dibenzoylpentanedioate

Cat. No.: B11997441
CAS No.: 21299-15-0
M. Wt: 396.4 g/mol
InChI Key: FWWMZWILXXJXAE-UHFFFAOYSA-N
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Description

Diethyl 2,4-dibenzoylpentanedioate is an organic compound with the molecular formula C23H24O6. It is a diester derivative of pentanedioic acid, featuring two benzoyl groups attached to the central carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,4-dibenzoylpentanedioate can be synthesized through aldol condensation reactions. One common method involves the reaction of ethyl benzoylacetate with formaldehyde in the presence of a base, such as pyridine or dimethylformamide, to form the desired product . The reaction typically requires heating to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-dibenzoylpentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products

    Oxidation: Benzoyl groups are converted to benzoic acid derivatives.

    Reduction: Benzoyl groups are reduced to benzyl alcohol derivatives.

    Substitution: Ester groups are replaced with corresponding nucleophiles, forming amides or alcohol derivatives.

Scientific Research Applications

Diethyl 2,4-dibenzoylpentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,4-dibenzoylpentanedioate involves its interaction with molecular targets through its functional groups. The benzoyl and ester groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Another diester compound used in organic synthesis.

    Ethyl benzoylacetate: A precursor in the synthesis of diethyl 2,4-dibenzoylpentanedioate.

    Diethyl phthalate: A diester of phthalic acid, used as a plasticizer.

Uniqueness

This compound is unique due to its specific structure, featuring two benzoyl groups and ester functionalities

Biological Activity

Diethyl 2,4-dibenzoylpentanedioate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two benzoyl groups attached to a pentanedioate backbone. This configuration contributes to its biological properties, particularly in terms of solubility and reactivity with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Properties : The compound may possess activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in malignant cells.
  • Enzyme Interaction : The compound's structure allows it to bind to various enzymes, potentially altering their activity and affecting metabolic processes.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInhibits proliferation and induces apoptosis
AntimicrobialActive against certain bacterial strains
Enzyme InhibitionInteracts with metabolic enzymes

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant inhibition of cell growth. The compound was tested at various concentrations, revealing a dose-dependent response that culminated in increased apoptosis markers as assessed by flow cytometry.

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of this compound, the compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Properties

CAS No.

21299-15-0

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

diethyl 2,4-dibenzoylpentanedioate

InChI

InChI=1S/C23H24O6/c1-3-28-22(26)18(20(24)16-11-7-5-8-12-16)15-19(23(27)29-4-2)21(25)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3

InChI Key

FWWMZWILXXJXAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C(=O)C1=CC=CC=C1)C(=O)OCC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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